(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds featuring azetidinone and oxadiazole structures, similar to the compound , have been extensively studied for their antimicrobial properties. Studies reveal that these compounds exhibit significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Furthermore, novel azetidinones synthesized for antimicrobial evaluation showed potent activity against various microbes, underscoring the utility of such compounds in developing new antimicrobial agents (A. Halve, Deepti Bhadauria, & R. Dubey, 2007).
Anticancer Research
The incorporation of oxadiazole and azetidinone motifs into compounds has shown promise in anticancer research. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability against oxidative damage and exhibited cytotoxicity against cancer cell lines, indicating potential for chemotherapy application (M. Gür et al., 2020). Another study highlighted the antiproliferative and antimicrobial properties of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone compounds, showcasing their efficacy as antimicrobial, antioxidant, antituberculosis, and anticancer agents (Vaijinath A. Verma et al., 2019).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds featuring oxadiazole and azetidinone have been subjects of interest in chemical research. Studies focused on the crystal and molecular structures of oxadiazole derivatives have provided insights into their V-shaped and planar configurations, impacting solid-state molecular packing arrangements and potentially influencing their biological activities (I. Khan et al., 2014).
Properties
IUPAC Name |
(E)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-7-3-2-5-14(17)11-18-21-20(26-22-18)15-12-23(13-15)19(24)9-8-16-6-4-10-27-16/h2-10,15H,11-13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCDZOZEUZXHN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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